molecular formula C11H20O4 B8457678 Ethyl (2-propyl-1,3-dioxan-2-yl)acetate

Ethyl (2-propyl-1,3-dioxan-2-yl)acetate

Cat. No.: B8457678
M. Wt: 216.27 g/mol
InChI Key: UOZFTUBOCREAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2-propyl-1,3-dioxan-2-yl)acetate is a useful research compound. Its molecular formula is C11H20O4 and its molecular weight is 216.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

ethyl 2-(2-propyl-1,3-dioxan-2-yl)acetate

InChI

InChI=1S/C11H20O4/c1-3-6-11(9-10(12)13-4-2)14-7-5-8-15-11/h3-9H2,1-2H3

InChI Key

UOZFTUBOCREAEL-UHFFFAOYSA-N

Canonical SMILES

CCCC1(OCCCO1)CC(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of ethyl 3-oxohexanoate (5 g, 31.6 mmol), 1,3-propanediol (3.61 g, 47.4 mmol), trimethyl orthoformate (5.78 ml, 34.8 mmol), and p-toluenesulfonic acid monohydrate (272 mg, 1.58 mmol) was stirred at room temperature for 22 hours. After completion of the reaction, triethylamine (881 μl, 6.32 mmol) was added to the reaction mixture which was then concentrated. The residue was purified by silica gel column chromatography (elution solvent: heptane/ethyl acetate) to obtain the title compound (5.5 g, yield: 80.5%) as a light yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.61 g
Type
reactant
Reaction Step One
Quantity
5.78 mL
Type
reactant
Reaction Step One
Quantity
272 mg
Type
catalyst
Reaction Step One
Quantity
881 μL
Type
reactant
Reaction Step Two
Yield
80.5%

Synthesis routes and methods II

Procedure details

A mixture of ethyl 3-oxohexanoate (5 g, 31.6 mmol), 1,3-propanediol (3.61 g, 47.4 mmol), trimethyl orthoformate (5.78 ml, 34.8 mmol), and p-toluenesulfonic acid monohydrate (272 mg, 1.58 mmol) was stirred at room temperature for 22 hours. After completion of the reaction, triethylamine (881 μl, 6.32 mmol) was added to the reaction mixture which was then concentrated. The residue was purified by silica gel column chromatography (elution solvent: heptane/ethyl acetate) to obtain the title compound (5.5 g, yield: 80.5%) as a light yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.61 g
Type
reactant
Reaction Step One
Quantity
5.78 mL
Type
reactant
Reaction Step One
Quantity
272 mg
Type
catalyst
Reaction Step One
Quantity
881 μL
Type
reactant
Reaction Step Two
Yield
80.5%

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